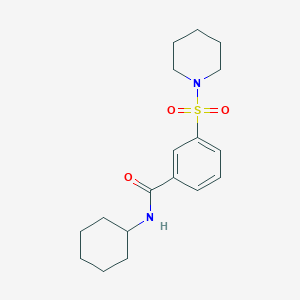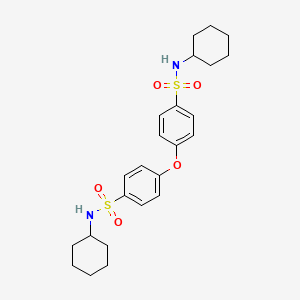
4,4'-oxybis(N-methylbenzenesulfonamide)
Vue d'ensemble
Description
4,4’-Oxybis(N-methylbenzenesulfonamide) is a chemical compound with the formula C14H16N2O5S2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4,4’-oxybis(N-methylbenzenesulfonamide) consists of a central oxygen atom bonded to two N-methylbenzenesulfonamide groups . The molecular weight is 356.42 .Mécanisme D'action
The mechanism of action of '4,4'-oxybis(N-methylbenzenesulfonamide)' involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the catalytic conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have a significant impact on physiological processes.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase enzymes by '4,4'-oxybis(N-methylbenzenesulfonamide)' can have various biochemical and physiological effects. The compound has been shown to reduce intraocular pressure in the treatment of glaucoma. It has also been used to treat epilepsy by reducing the production of cerebrospinal fluid. Additionally, '4,4'-oxybis(N-methylbenzenesulfonamide)' has been shown to have anti-tumor activity by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using '4,4'-oxybis(N-methylbenzenesulfonamide)' in lab experiments is its ability to inhibit carbonic anhydrase enzymes selectively. This selectivity allows researchers to study the specific effects of carbonic anhydrase inhibition on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of '4,4'-oxybis(N-methylbenzenesulfonamide)' can lead to adverse effects such as liver and kidney damage.
Orientations Futures
There are several future directions for the use of '4,4'-oxybis(N-methylbenzenesulfonamide)' in scientific research. One potential application is in the treatment of osteoporosis. Carbonic anhydrase enzymes have been shown to play a role in bone resorption, and inhibition of these enzymes by '4,4'-oxybis(N-methylbenzenesulfonamide)' could potentially prevent bone loss. Another potential application is in the treatment of Alzheimer's disease. Carbonic anhydrase inhibitors have been shown to improve cognitive function in animal models of Alzheimer's disease, and '4,4'-oxybis(N-methylbenzenesulfonamide)' could be a promising candidate for further research in this area.
Conclusion:
In conclusion, '4,4'-oxybis(N-methylbenzenesulfonamide)' is a chemical compound that has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. The compound has various biochemical and physiological effects and has been used in the treatment of glaucoma, epilepsy, and cancer. While there are advantages to using this compound in lab experiments, there are also limitations to consider, such as potential toxicity. However, there are several future directions for the use of '4,4'-oxybis(N-methylbenzenesulfonamide)' in scientific research, including the treatment of osteoporosis and Alzheimer's disease.
Applications De Recherche Scientifique
'4,4'-oxybis(N-methylbenzenesulfonamide)' has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Safety and Hazards
Safety precautions for handling 4,4’-oxybis(N-methylbenzenesulfonamide) include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N-methyl-4-[4-(methylsulfamoyl)phenoxy]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-15-22(17,18)13-7-3-11(4-8-13)21-12-5-9-14(10-6-12)23(19,20)16-2/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKNDUEUIIMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B3445326.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3445343.png)
![ethyl {[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3445350.png)
![N-(2-chlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445362.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445369.png)




![[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid](/img/structure/B3445412.png)


![3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3445423.png)